molecular formula C14H11ClN2O B2632617 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine CAS No. 443123-49-7

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B2632617
CAS No.: 443123-49-7
M. Wt: 258.71
InChI Key: BZXDZNTZYSSGDG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both benzene and oxazole rings. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chlorotoluene with salicylaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both the benzoxazole ring and the specific substitution pattern on the phenyl ring. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-8-2-4-10(11(15)6-8)14-17-12-7-9(16)3-5-13(12)18-14/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXDZNTZYSSGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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